Cas no 102-03-4 (N-Acetyl-N’-phenylurea)

N-Acetyl-N’-phenylurea structure
Nome del prodotto:N-Acetyl-N’-phenylurea
N-Acetyl-N’-phenylurea Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,N-[(phenylamino)carbonyl]-
- N-(phenylcarbamoyl)acetamide
- N-ACETYL-N'-PHENYLUREA
- N-Phenyl-N'-acetylurea
- 1-Acetyl-3-phenylurea
- Acetamide,N-((phenylamino)carbonyl)
- EINECS 202-999-0
- N-Acetyl-N'-phenyl-harnstoff
- N-acetyl-N'-phenyl-urea
- N'-Phenyl-N-acetyl-hernstoff
- Phenylureidoacetic acid
- Urea,1-acetyl-3-phenyl
- 1-acetyl-3-phenyl-ure
- SYM-ACETYLPHENYL UREA
- N-(phenylcarbamoyl)ethanamide
- N-[(Phenylamino)carbonyl]acetamide
- n-((phenylamino)carbonyl)-acetamid
- phenylureidoaceticacid
- SCHEMBL2887905
- N-((PHENYLAMINO)CARBONYL)ACETAMIDE
- MFCD00026166
- Acetamide, N-[(phenylamino)carbonyl]-
- AKOS024332127
- N-ACETYL-N/'-PHENYLUREA
- RUPVBKFFZNPEPS-UHFFFAOYSA-N
- NSC 60262
- starbld0016651
- Acetamide, N-((phenylamino)carbonyl)-
- RUPVBKFFZNPEPS-UHFFFAOYSA-
- InChI=1/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
- UNII-05RQM063WD
- 4-12-00-00747 (Beilstein Handbook Reference)
- DTXSID50144509
- J-000550
- NSC60262
- Urea, 1-acetyl-3-phenyl-
- WLN: 1VMVMR
- sym-Phenylacetylurea1sym-acetylphenyl urea
- NS00023103
- NSC-60262
- n-acetyl-n-phenylurea
- 05RQM063WD
- BRN 2804759
- 102-03-4
- N-Acetyl-N’-phenylurea
-
- Inchi: InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
- Chiave InChI: RUPVBKFFZNPEPS-UHFFFAOYSA-N
- Sorrisi: C1(NC(NC(=O)C)=O)C=CC=CC=1
Proprietà calcolate
- Massa esatta: 178.07400
- Massa monoisotopica: 178.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 198
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.2A^2
- Carica superficiale: 0
- XLogP3: niente
- Conta Tautomer: 5
Proprietà sperimentali
- Densità: 1.229
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.587
- PSA: 58.20000
- LogP: 1.81850
N-Acetyl-N’-phenylurea Informazioni sulla sicurezza
N-Acetyl-N’-phenylurea Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
N-Acetyl-N’-phenylurea Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-358691A-25g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 25g |
¥2557.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358691A-25 g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 25g |
¥2,557.00 | 2023-07-10 | ||
TRC | A192305-1g |
N-Acetyl-N’-phenylurea |
102-03-4 | 1g |
$ 800.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358691-5g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 5g |
¥1053.00 | 2023-09-05 | ||
TRC | A192305-100mg |
N-Acetyl-N’-phenylurea |
102-03-4 | 100mg |
$ 133.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358691-5 g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 5g |
¥1,053.00 | 2023-07-10 | ||
TRC | A192305-1000mg |
N-Acetyl-N’-phenylurea |
102-03-4 | 1g |
$ 999.00 | 2023-04-19 | ||
TRC | A192305-500mg |
N-Acetyl-N’-phenylurea |
102-03-4 | 500mg |
$ 563.00 | 2023-04-19 |
N-Acetyl-N’-phenylurea Letteratura correlata
-
1. A general synthetic route to fully N-alkylated azamacrocycles, and an uncommon geometry for a six-coordinate nickel(II) complex of 1,4,8,11-tetrapropyl-1,4,8,11-tetraazacyclotetradecane (L1). Crystal structure of trans-(R,S,R,S)-[Ni(L1)(NCS)2]Nathaniel W. Alcock,Andrew C. Benniston,Simon J. Grant,Hadi A. A. Omar,Peter Moore J. Chem. Soc. Chem. Commun. 1991 1573
-
2. Lewis-base adducts of Group 11 metal(I) compounds. Part 28. Solid-state phosphorus-31 cross-polarization magic-angle spinning nuclear magnetic resonance and structural studies on the mononuclear 3: 1 adducts of triphenylphosphine with copper(I) halidesPeter F. Barron,Jeffrey C. Dyason,Peter C. Healy,Lutz M. Engelhardt,Chaveng Pakawatchai,Vincent A. Patrick,Allan H. White J. Chem. Soc. Dalton Trans. 1987 1099
-
3. Photochemical and thermal reactions of heterocycles. Part I. Photolysis, thermolysis, and mass spectral fragmentation of mesoionic 1,2,4-triazol-3-onesHiroshi Kato,Toshie Shiba,Eiichi Kitajima,Takako Kiyosawa,Fukiko Yamada,Tomihiro Nishiyama J. Chem. Soc. Perkin Trans. 1 1976 863
-
4. 306.—Creatine and creatinine. Part II. Alleged acyl derivatives of creatineH. R. Ing J. Chem. Soc. 1932 2198
-
5. Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediateTarozaemon Nishiwaki,Toshinori Saito,Satoko Onomura,Koichi Kondo J. Chem. Soc. C 1971 2644
102-03-4 (N-Acetyl-N’-phenylurea) Prodotti correlati
- 2127-03-9(2,2'-Dipyridinyl Disulfide)
- 2138065-81-1(N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride)
- 934127-23-8(5-(2,4-difluorophenoxy)methylthiophene-2-carboxylic acid)
- 1340124-22-2(2-(2-bromoethyl)-1,4-difluorobenzene)
- 941906-97-4(N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-2-phenylethane-1-sulfonamide)
- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)
- 1806878-11-4(2-(Difluoromethyl)-3-fluoro-5-iodopyridine-6-sulfonamide)
- 224311-55-1(2-[Bis(1-adamantyl)phosphino]biphenyl)
- 476325-19-6(4-(propan-2-yloxy)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide)
- 2172276-07-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluoro-N-methylbutanamidooxy}acetic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
